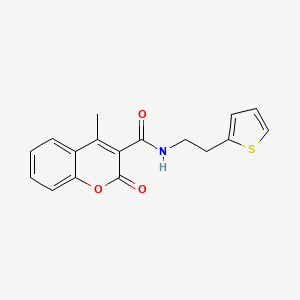

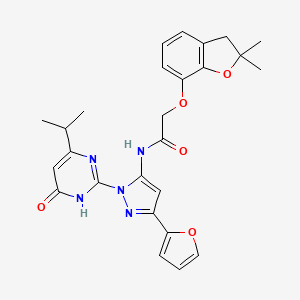

4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, also known as MEC, is a synthetic compound that has been studied for its potential applications in scientific research. MEC is a member of the chromene family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthetic Pathways and Derivative Formation

Chromone-3-carboxamides, including compounds structurally related to 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide, have been a focal point in synthetic chemistry due to their potential in forming various derivatives with significant biological activities. For example, the reactions of chromone-3-carboxamides with cyanothioacetamide yield derivatives through a process involving NaOEt in boiling ethanol, leading to compounds with potential pharmaceutical applications (Kornev, Tishin, & Sosnovskikh, 2019). These synthetic pathways offer a versatile approach to accessing a range of chemically and pharmacologically significant molecules.

Antimicrobial and Antifungal Applications

The synthesis of novel chromone-pyrimidine coupled derivatives, facilitated by environmentally friendly ionic liquid-promoted methods, highlights the antimicrobial and antifungal potential of such compounds. Studies have shown these derivatives to exhibit considerable antifungal and antibacterial activity, making them promising candidates for drug development. For instance, certain derivatives have shown potent antibacterial properties and equipotent antifungal activity when compared with standard drugs like miconazole (Tiwari et al., 2018). This research underscores the relevance of this compound derivatives in developing new antimicrobial agents.

Antioxidant Properties

The exploration of chromene derivatives for their antioxidant capacity is another significant area of research. For example, a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives were synthesized and evaluated for their antioxidant activities. This research revealed that certain derivatives exhibit good antioxidant properties, suggesting their potential use in combating oxidative stress-related diseases (Subbareddy & Sumathi, 2017).

Fluorescence and Optical Applications

The synthesis and fluorescence properties of monastrol analogs conjugated with fluorescent coumarin scaffolds demonstrate the utility of chromene derivatives in optical applications. These synthesized compounds show active fluorescence, offering potential use in bioimaging and as fluorescent markers (Al-Masoudi et al., 2015). The ability to modify the chromene core structure to impact fluorescence properties provides a versatile toolkit for developing novel imaging agents.

properties

IUPAC Name |

4-methyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-11-13-6-2-3-7-14(13)21-17(20)15(11)16(19)18-9-8-12-5-4-10-22-12/h2-7,10H,8-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWNUNCSJDZYNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)

![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)

![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)

![8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one](/img/structure/B2691425.png)

![3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2691432.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2691438.png)